molecular formula C19H19NO8 B289747 tetramethyl 9a-vinyl-9aH-quinolizine-1,2,3,4-tetracarboxylate

tetramethyl 9a-vinyl-9aH-quinolizine-1,2,3,4-tetracarboxylate

Cat. No. B289747
M. Wt: 389.4 g/mol
InChI Key: ICAOSGOAKOHEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 9a-vinyl-9aH-quinolizine-1,2,3,4-tetracarboxylate, commonly known as TMQ, is a synthetic compound that has been widely studied for its potential applications in various fields of science. TMQ belongs to the class of quinolizine derivatives, which are known for their diverse biological and pharmacological activities.

Mechanism of Action

The exact mechanism of action of TMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. TMQ has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. TMQ has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
TMQ has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TMQ can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In vivo studies have shown that TMQ can reduce inflammation, oxidative stress, and tissue damage in animal models of various diseases, including arthritis, colitis, and cancer.

Advantages and Limitations for Lab Experiments

TMQ has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. TMQ is also relatively inexpensive and easy to synthesize in the laboratory. However, TMQ has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, caution should be exercised when using TMQ in laboratory experiments, and appropriate safety measures should be taken.

Future Directions

There are several future directions for research on TMQ. One area of interest is the development of novel TMQ derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential of TMQ as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, TMQ can be explored for its potential applications in material science and organic electronics, such as the development of new materials with unique optical and electronic properties.

Synthesis Methods

TMQ can be synthesized by a multi-step reaction involving the condensation of 3,4-dimethoxyaniline with malonic acid, followed by cyclization and esterification reactions. The final product is a yellow crystalline powder with a molecular weight of 461.5 g/mol and a melting point of 270-272°C.

Scientific Research Applications

TMQ has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, TMQ has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In material science, TMQ has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, TMQ has been used as a dopant in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

properties

Molecular Formula

C19H19NO8

Molecular Weight

389.4 g/mol

IUPAC Name

tetramethyl 9a-ethenylquinolizine-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C19H19NO8/c1-6-19-9-7-8-10-20(19)14(18(24)28-5)12(16(22)26-3)11(15(21)25-2)13(19)17(23)27-4/h6-10H,1H2,2-5H3

InChI Key

ICAOSGOAKOHEDF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)C=C)C(=O)OC

Canonical SMILES

COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)C=C)C(=O)OC

Origin of Product

United States

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